Ethyl 6,9-dioxo-3-azabicyclo[3.3.1]nonane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6,9-dioxo-3-azabicyclo[331]nonane-3-carboxylate is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6,9-dioxo-3-azabicyclo[3.3.1]nonane-3-carboxylate can be synthesized through a one-pot tandem Mannich reaction. This method involves the reaction of aromatic ketones, paraformaldehyde, and dimethylamine. The reaction conditions typically include the use of a solvent such as ethanol and a catalyst to facilitate the reaction .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 6,9-dioxo-3-azabicyclo[3.3.1]nonane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the carbonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of substituted azabicyclo compounds.
Scientific Research Applications
Ethyl 6,9-dioxo-3-azabicyclo[3.3.1]nonane-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of ethyl 6,9-dioxo-3-azabicyclo[3.3.1]nonane-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylate: Similar structure but with different functional groups.
3,7-Diazabicyclo[3.3.1]nonane derivatives: Compounds with similar bicyclic structures but varying substituents.
Indole-fused azabicyclo[3.3.1]nonane: Compounds with an indole ring fused to the bicyclic structure.
Uniqueness
Ethyl 6,9-dioxo-3-azabicyclo[3.3.1]nonane-3-carboxylate is unique due to its specific functional groups and the positions of the ketone and ester groups.
Properties
CAS No. |
402476-92-0 |
---|---|
Molecular Formula |
C11H15NO4 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
ethyl 6,9-dioxo-3-azabicyclo[3.3.1]nonane-3-carboxylate |
InChI |
InChI=1S/C11H15NO4/c1-2-16-11(15)12-5-7-3-4-9(13)8(6-12)10(7)14/h7-8H,2-6H2,1H3 |
InChI Key |
XOBHZPWADNGQNO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CC2CCC(=O)C(C1)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.